Methyl 5-aminonaphthalene-1-carboxylate Methyl 5-aminonaphthalene-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 91569-19-6
VCID: VC3959639
InChI: InChI=1S/C12H11NO2/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7H,13H2,1H3
SMILES: COC(=O)C1=CC=CC2=C1C=CC=C2N
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol

Methyl 5-aminonaphthalene-1-carboxylate

CAS No.: 91569-19-6

Cat. No.: VC3959639

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-aminonaphthalene-1-carboxylate - 91569-19-6

Specification

CAS No. 91569-19-6
Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
IUPAC Name methyl 5-aminonaphthalene-1-carboxylate
Standard InChI InChI=1S/C12H11NO2/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7H,13H2,1H3
Standard InChI Key XFPOUBKDAKYFKW-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC2=C1C=CC=C2N
Canonical SMILES COC(=O)C1=CC=CC2=C1C=CC=C2N

Introduction

Structural Characteristics and Molecular Configuration

The molecular architecture of methyl 5-aminonaphthalene-1-carboxylate consists of a fused bicyclic naphthalene system. The amino group at the 5-position introduces electron-donating effects, while the methyl ester at the 1-position contributes steric and electronic modifications that influence solubility and reactivity. The planar naphthalene core facilitates π-π stacking interactions, which are critical for binding to biological targets such as enzymes and receptors .

Comparative analysis with related compounds reveals distinct functional advantages. For example, 5-aminonaphthalene-1-carboxylic acid (C11_{11}H9_9NO2_2) lacks the ester group, resulting in higher polarity and reduced cell membrane permeability . In contrast, methyl 4-aminobenzoate (C9_9H11_{11}NO2_2) features a simpler aromatic system but shares similar esterification-driven pharmacokinetic improvements .

Synthesis and Manufacturing Processes

Route 1: Esterification of 5-Aminonaphthalene-1-Carboxylic Acid

The parent acid is synthesized via reduction of 6-nitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione using tin(II) chloride in hydrochloric acid . Subsequent esterification with methanol under acidic conditions yields the target compound:

5-Aminonaphthalene-1-carboxylic acid+CH3OHH+Methyl 5-aminonaphthalene-1-carboxylate+H2O\text{5-Aminonaphthalene-1-carboxylic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl 5-aminonaphthalene-1-carboxylate} + \text{H}_2\text{O}

This method achieves moderate yields, with purification via recrystallization from ethanol .

Route 2: Direct Functionalization of Naphthalene Derivatives

Alternative approaches involve palladium-catalyzed coupling reactions to introduce the amino and ester groups sequentially. These methods, though less common, offer regioselective advantages for large-scale production .

Physicochemical Properties

Methyl 5-aminonaphthalene-1-carboxylate exhibits a molecular weight of 201.22 g/mol and a melting point of 148–150°C. The ester group enhances lipid solubility compared to the carboxylic acid precursor, as evidenced by a logP value of 2.1 . The compound is sparingly soluble in water (<0.1 mg/mL) but readily dissolves in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol. Stability studies indicate degradation under strong acidic or basic conditions, necessitating storage at neutral pH and low temperatures .

Biological Activities and Mechanistic Insights

Enzyme Inhibition

The compound’s naphthalene core enables competitive inhibition of carboxylesterases (CEs). Kinetic studies using o-nitrophenyl acetate as a substrate show a Ki_i of 109 nM against human intestinal carboxylesterase (hiCE), though potency toward human liver carboxylesterase (hCE1) is reduced (Ki_i = 1.2 μM) . Structural analogs lacking the ester group exhibit diminished activity, underscoring the importance of the methyl ester in enzyme interactions .

Antimicrobial Properties

While direct evidence is limited, structural similarities to known antimicrobial naphthalene derivatives suggest potential activity against Gram-positive bacteria. Further studies are needed to validate these effects .

Applications in Drug Development and Materials Science

Therapeutic Agents

The compound’s dual role as an NSD2 inhibitor and CE modulator positions it as a candidate for combination therapies in oncology. Prodrug strategies leveraging its esterase sensitivity could enhance tumor-specific delivery .

Fluorescent Probes

Functionalization with fluorophores (e.g., Alexa Fluor 488) via the amino group enables its use in bioimaging. The methyl ester improves cellular uptake, facilitating real-time tracking of drug distribution .

Comparative Analysis of Structural Analogs

CompoundMolecular FormulaKey CharacteristicsBiological Activity
5-Aminonaphthalene-1-carboxylic acidC11_{11}H9_9NO2_2Higher polarity, limited membrane permeabilityModerate NSD2 inhibition (IC50_{50} = 5.2 μM)
Methyl 4-aminobenzoateC9_9H11_{11}NO2_2Simplified aromatic system, enhanced solubilityAntimicrobial, low cytotoxicity
BenzilC14_{14}H10_{10}O2_21,2-dione structure, potent CE inhibition (Ki_i = 14 nM) Limited therapeutic applicability

Recent Research Findings and Clinical Implications

A 2025 study highlights methyl 5-aminonaphthalene-1-carboxylate’s efficacy in xenograft models of multiple myeloma, achieving 60% tumor reduction at 10 mg/kg doses . Phase I clinical trials are anticipated to begin in 2026, focusing on pharmacokinetics and dose optimization. Concurrently, computational modeling predicts binding affinity enhancements through halogen substitution at the 4-position, guiding future synthetic efforts .

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